molecular formula C15H20N4O2S2 B408003 N,N'-bis(1,3-thiazol-2-yl)nonanediamide

N,N'-bis(1,3-thiazol-2-yl)nonanediamide

Cat. No.: B408003
M. Wt: 352.5g/mol
InChI Key: NDCCAQOVCORPGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-di(1,3-thiazol-2-yl)nonanediamide is a chemical compound with the molecular formula C15H20N4O2S2. It is characterized by the presence of two thiazole rings attached to a nonanediamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-di(1,3-thiazol-2-yl)nonanediamide typically involves the reaction of 1,3-thiazole-2-amine with nonanedioyl dichloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography .

Chemical Reactions Analysis

Types of Reactions

N,N’-di(1,3-thiazol-2-yl)nonanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole rings can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N,N’-di(1,3-thiazol-2-yl)nonanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-di(1,3-thiazol-2-yl)nonanediamide involves its interaction with specific molecular targets. For example, thiazole derivatives are known to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is similar to that of other thiazole-based compounds used in cancer therapy .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-di(1,3-thiazol-2-yl)hexanediamide
  • N,N’-di(1,3-thiazol-2-yl)octanediamide
  • N,N’-di(1,3-thiazol-2-yl)decanediamide

Uniqueness

N,N’-di(1,3-thiazol-2-yl)nonanediamide is unique due to its specific nonanediamide backbone, which may confer distinct chemical and biological properties compared to its analogs. The length of the nonanediamide chain can influence the compound’s solubility, reactivity, and interaction with biological targets .

Properties

Molecular Formula

C15H20N4O2S2

Molecular Weight

352.5g/mol

IUPAC Name

N,N'-bis(1,3-thiazol-2-yl)nonanediamide

InChI

InChI=1S/C15H20N4O2S2/c20-12(18-14-16-8-10-22-14)6-4-2-1-3-5-7-13(21)19-15-17-9-11-23-15/h8-11H,1-7H2,(H,16,18,20)(H,17,19,21)

InChI Key

NDCCAQOVCORPGN-UHFFFAOYSA-N

SMILES

C1=CSC(=N1)NC(=O)CCCCCCCC(=O)NC2=NC=CS2

Canonical SMILES

C1=CSC(=N1)NC(=O)CCCCCCCC(=O)NC2=NC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.